molecular formula C14H15NO6 B2702951 1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid CAS No. 2058229-68-6

1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid

Cat. No.: B2702951
CAS No.: 2058229-68-6
M. Wt: 293.275
InChI Key: NIIUGBSJDDEZIR-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid is an organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and two carboxylic acid groups

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and benzyloxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reactions are often conducted under reflux conditions to ensure complete conversion.

    Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated cell growth.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, altering their activity and affecting metabolic pathways.

    Pathways Involved: It may influence pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid can be compared with similar compounds such as:

    1-Pyrrolidinecarbonyl chloride: This compound is used in similar synthetic applications but lacks the benzyloxycarbonyl group.

    Pyrrolidine-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, leading to different chemical properties and applications.

    Proline Derivatives: These compounds share the pyrrolidine ring structure but have different functional groups, affecting their reactivity and biological activity.

Properties

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c16-12(17)10-6-7-15(11(10)13(18)19)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIUGBSJDDEZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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